N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide

Description

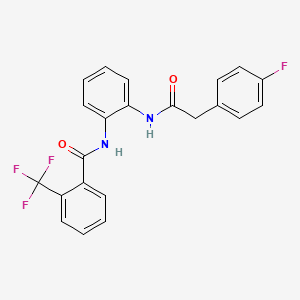

N-(2-(2-(4-Fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 4-fluorophenyl acetamido group attached to an aromatic ring, which is further substituted with a trifluoromethyl (-CF₃) group at the ortho position. The compound’s structure combines electron-withdrawing substituents (fluorine and trifluoromethyl), which are known to enhance metabolic stability and modulate biological activity in medicinal and agrochemical contexts .

Properties

IUPAC Name |

N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N2O2/c23-15-11-9-14(10-12-15)13-20(29)27-18-7-3-4-8-19(18)28-21(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEIUAYRZXAWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes:

Starting Materials: 4-fluoroaniline, 2-(trifluoromethyl)benzoic acid, and acetic anhydride.

Step 1: Acetylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.

Step 2: Coupling of N-(4-fluorophenyl)acetamide with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Replacement of fluorine atoms with nucleophiles such as methoxide or amine groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of fluorinated amides on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications in the development of anti-inflammatory or anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets. The amide groups may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

- Crystallographic Data : Compounds like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () were analyzed via X-ray crystallography, revealing planar aromatic systems and hydrogen-bonding motifs. The target compound’s structure likely exhibits similar rigidity, influencing its binding interactions .

- Spectral Characterization : Benzoxazole-based analogues () showed distinct IR and NMR profiles correlating with substituents. For example, 8e (5-chlorobenzo[d]oxazol-2-yl) displayed a carbonyl stretch at 1670 cm⁻¹, comparable to the target compound’s expected amide peaks .

Data Table: Key Analogues and Properties

Biological Activity

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C18H16F4N2O

- IUPAC Name : N-[2-(2-(4-fluorophenyl)acetamido)phenyl]-2-(trifluoromethyl)benzamide

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve the bioavailability of the drug.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. The presence of fluorine atoms in the structure is believed to contribute to increased potency against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzamides exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.3 |

| Fluorinated Benzamide A | MCF-7 | 6.1 |

| Fluorinated Benzamide B | MCF-7 | 7.0 |

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. The acetamide moiety is known for its ability to inhibit pro-inflammatory cytokines.

- Research Findings : In vitro studies indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways is crucial for its anticancer effects.

- Regulation of Cytokine Production : Modulation of cytokine levels contributes to its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.